![molecular formula C16H21F3N2O2 B12447116 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine CAS No. 887590-23-0](/img/structure/B12447116.png)
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is then introduced via nucleophilic substitution reactions. The final step involves the protection of the amino group with a tert-butyl carbamate (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 3-AMINOAZETIDINE-1-CARBOXYLATE: Similar structure but lacks the trifluoromethylphenyl group.
TERT-BUTYL 3-BROMOAZETIDINE-1-CARBOXYLATE: Contains a bromo group instead of the trifluoromethylphenyl group.
TERT-BUTYL 3-(CYANOMETHYLENE)AZETIDINE-1-CARBOXYLATE: Features a cyanomethylene group in place of the trifluoromethylphenyl group.
Uniqueness
The presence of the trifluoromethylphenyl group in TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
887590-23-0 |
|---|---|
Fórmula molecular |
C16H21F3N2O2 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-5-12(7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
Clave InChI |
RGYSILLMJRNQNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
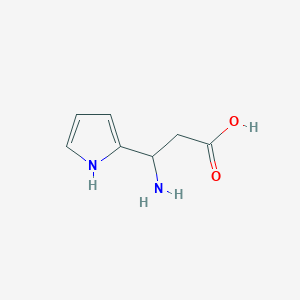
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

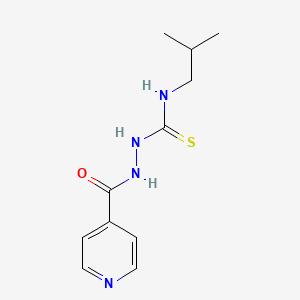
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
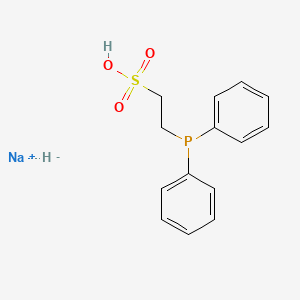
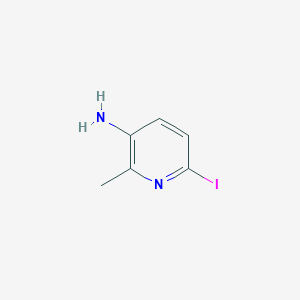
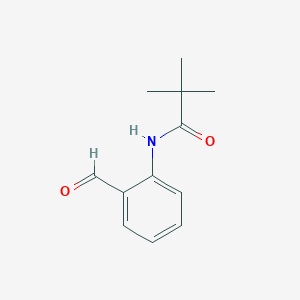
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
